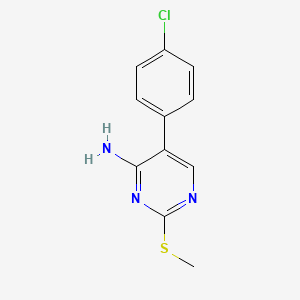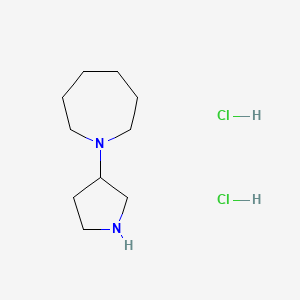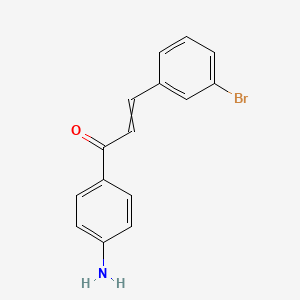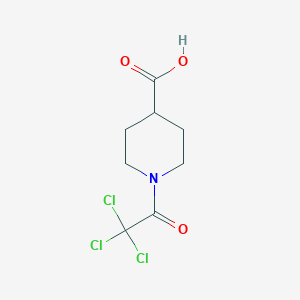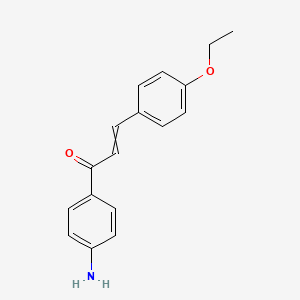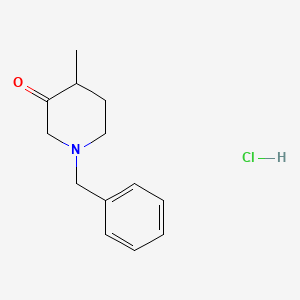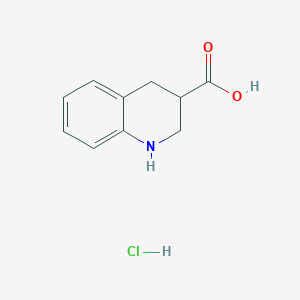
7-(Hydroxymethyl)isoindolin-1-one
Descripción general
Descripción
7-(Hydroxymethyl)isoindolin-1-one is an organic compound with the molecular formula C9H9NO2 . It has a hydroxymethyl group and an isoindolone group .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones, which are interesting heterocyclic compounds present in numerous natural products and pharmaceutical molecules, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-4,11H,5H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 161.16 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Isoindolin-1-ones, including 7-(Hydroxymethyl)isoindolin-1-one, have been the subject of various synthetic methods due to their structural and chemical properties. Tsuritani et al. (2006) report a short and efficient synthesis of isoindolin-1-ones, highlighting the base-induced cyclization of o-hydroxymethyl-benzamides, which are easily prepared from phthalides and amines, leading predominantly to N-alkylation (Tsuritani et al., 2006).
Biomedical Research
- In biomedical research, isoindolin-1-ones demonstrate significant potential. Mehta et al. (2022) focused on constructing a library of multisubstituted 3-methyleneisoindolin-1-ones and studying their anti-cancer activity. Their synthesis methods and the biological profile of these compounds, specifically their antiproliferative activity against various human cancer cell lines, are of particular interest (Mehta et al., 2022).
Antiproliferative Activity
- Sović et al. (2011) explored novel derivatives of isoindoline with antiproliferative activity. Their study involves the synthesis of various N-substituted isoindolin-1-imine derivatives and evaluating their effect on different cancer cell lines (Sović et al., 2011).
Molecular Probes
- In the realm of molecular probes, Morris et al. (2011) investigated the use of isoindoline nitroxides in fluorescence-based assays. They synthesized profluorescent nitroxides using click chemistry, revealing significant potential for monitoring processes involving free-radical species (Morris et al., 2011).
Drug Design and Synthesis
- Isoindolin-1-one derivatives have been synthesized and evaluated for their potential as urease inhibitors. Peytam et al. (2019) described the synthesis of a series of these compounds and their activity against Jack bean urease, highlighting their significance in drug design and synthesis (Peytam et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 7-(Hydroxymethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows docked pose stability, indicating a strong interaction with CDK7 .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle, a biochemical pathway that controls every phase of cell division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that the compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The inhibition of CDK7 by this compound can lead to the disruption of the cell cycle, which may result in the death of cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action .
Análisis Bioquímico
Biochemical Properties
7-(Hydroxymethyl)isoindolin-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK7 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent the enzyme from catalyzing its substrate . Additionally, this compound has shown potential interactions with other proteins and biomolecules, further highlighting its versatility in biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDK7, this compound can induce cell cycle arrest, leading to the inhibition of cell proliferation. This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark . Furthermore, this compound has been observed to affect gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s ability to inhibit CDK7 is attributed to its binding affinity and the formation of stable hydrogen bonds with key amino acid residues in the enzyme’s active site . This binding prevents the enzyme from phosphorylating its substrates, thereby disrupting the cell cycle. Additionally, this compound may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK7 activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes result in the formation of metabolites that may retain some of the parent compound’s biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize predominantly in the nucleus, where it interacts with nuclear proteins and enzymes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in inhibiting CDK7 and other target biomolecules .
Propiedades
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBCBGBDGIYOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CO)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696314 | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771-07-3 | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)
